2-Pyridinamine, 3-(methoxymethyl)-4-methyl-
Description
2-Pyridinamine, 3-(methoxymethyl)-4-methyl-, is a pyridine derivative featuring a methoxymethyl (-CH2OCH3) substituent at the 3-position and a methyl (-CH3) group at the 4-position of the pyridine ring.
Properties
CAS No. |
64025-25-8 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-(methoxymethyl)-4-methylpyridin-2-amine |
InChI |
InChI=1S/C8H12N2O/c1-6-3-4-10-8(9)7(6)5-11-2/h3-4H,5H2,1-2H3,(H2,9,10) |
InChI Key |
CHHLKRYDWZLPLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)N)COC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The synthesis involves the following key steps:
Methylation Reaction
Starting from voitol (a precursor compound), methylation is performed in an aqueous sodium hydroxide solution under ice-bath cooling (0-4 °C) by slow addition of dimethyl phosphate. The reaction mixture is stirred for several hours to form 3-methoxyl group-2-methyl-4H-pyrans-4-ketone. Extraction with dichloromethane and drying yields the intermediate.Aminating Reaction
The ketone intermediate is treated with concentrated ammonia (strong aqua) at 40-45 °C for 3-6 hours. Water is removed by vacuum distillation, and the resulting crystals are purified by acetone recrystallization to obtain 3-methoxyl group-2-methyl-4(1H)-pyridone.Chlorination
The pyridone is reacted with phosphorus oxychloride under ice-bath conditions and refluxed for 8-12 hours. After removal of excess reagent and neutralization, extraction yields 4-chloro-3-methoxyl group-2-picoline, an important intermediate.Oxidation
The chlorinated intermediate undergoes oxidation with hydrogen peroxide in glacial acetic acid at 50-80 °C. Following workup and extraction, 4-chloro-3-methoxyl group-2-methylpyridine N-oxide is isolated.Methoxyl Group Replacement
Treatment with sodium methoxide solution and anhydrous methanol at reflux (70-100 °C) replaces the chlorine with a methoxy group. After pH adjustment and solvent removal, 3,4-dimethoxy-2-methylpyridine N-oxide is obtained.Methylolation
The N-oxide derivative is reacted with acetic anhydride at elevated temperatures (120-140 °C) under reflux, followed by treatment with sodium hydroxide solution at 80-90 °C. Extraction and crystallization afford 2-methylol-3,4-dimethoxypyridine.Secondary Chlorination
The methylol compound is dissolved in methylene dichloride and cooled. Sulfur oxychloride is added slowly at 0-3 °C, followed by stirring at room temperature. After purification, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is isolated, which can be further transformed to the target compound.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Methylation | Voitol + NaOH + dimethyl phosphate, 0-4 °C, 3-6 h | 3-methoxyl-2-methyl-4H-pyran-4-ketone | 78 | Extraction with dichloromethane |
| 2. Amination | Strong ammonia, 40-45 °C, 3-6 h | 3-methoxyl-2-methyl-4(1H)-pyridone | 85 | Recrystallization from acetone |
| 3. Chlorination | Phosphorus oxychloride, reflux 8-12 h | 4-chloro-3-methoxyl-2-picoline | 84 | Neutralization and extraction |
| 4. Oxidation | H2O2 + glacial acetic acid, 50-80 °C, 3-6 h | 4-chloro-3-methoxyl-2-methylpyridine N-oxide | Not specified | Workup with NaOH and extraction |
| 5. Methoxyl Replacement | Sodium methoxide + anhydrous methanol, reflux 3-5 h | 3,4-dimethoxy-2-methylpyridine N-oxide | Not specified | pH adjustment to 8-9, solvent removal |
| 6. Methylolation | Acetic anhydride, reflux 2-4 h; then NaOH at 80-90 °C | 2-methylol-3,4-dimethoxypyridine | 56 | Extraction and crystallization |
| 7. Secondary Chlorination | Sulfur oxychloride in methylene dichloride, 0-3 °C, 2 h | 2-chloromethyl-3,4-dimethoxypyridine hydrochloride | 76-78 | Purification with ethanol and activated carbon |
Additional Notes on Reaction Parameters
- The molar ratios of reagents such as voitol, dimethyl phosphate, and sodium hydroxide are carefully controlled, typically in the range of 2-4:2-4:1 for optimal yield.
- Temperature control is critical in each step to avoid side reactions and degradation, especially during methylation, chlorination, and oxidation.
- Extraction solvents such as dichloromethane and toluene are used repeatedly for purification.
- The pH adjustment steps with sodium hydroxide or sulfuric acid ensure the stability and isolation of intermediates.
- Recrystallization from solvents like acetone and ether enhances purity.
Supporting Research and Alternative Approaches
While the detailed patent-based method above is the most comprehensive, other literature sources provide insights into related pyridine derivative syntheses:
- Fluorination and halogenation methods for pyridinamine derivatives have been explored using reagents like diethylaminosulfur trifluoride and perfluorobutane sulfonyl fluoride, though these are more relevant to fluorinated analogues rather than methoxymethyl-substituted ones.
- Synthetic strategies involving nucleophilic substitution on aromatic ketones and subsequent bromination have been employed to build methoxypyridine scaffolds in the context of gamma-secretase modulators, which share structural features with the target compound.
These alternative methods underscore the importance of nucleophilic substitution, controlled halogenation, and oxidation steps in preparing substituted pyridine amines.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 3-(methoxymethyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The amino group and other substituents on the pyridine ring can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Pyridinamine, 3-(methoxymethyl)-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 3-(methoxymethyl)-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Pyridinamine, 3-(methoxymethyl)-4-methyl-, with structurally related pyridine derivatives:
Key Observations:
- Methoxymethyl vs. Trimethylsilyl : The methoxymethyl group in the target compound likely offers better solubility than the hydrophobic trimethylsilyl group in , critical for drug delivery .
- Methyl vs.
- Nitro Group Effects : The nitro group in 3-Methoxy-5-nitro-4-pyridinamine () introduces strong electron-withdrawing effects, which may alter reactivity and metabolic stability compared to the target compound .
Biological Activity
2-Pyridinamine, 3-(methoxymethyl)-4-methyl- is a pyridine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is part of a broader class of pyridineamines that exhibit various pharmacological properties, including the inhibition of specific kinases implicated in cancer and other diseases.
The primary biological activity associated with 2-Pyridinamine, 3-(methoxymethyl)-4-methyl- is its role as an inhibitor of Pim kinases . Pim kinases are serine/threonine kinases that play critical roles in cell survival and proliferation, particularly in cancerous cells. The inhibition of these kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment. The compound's structure allows it to interact with the ATP-binding site of Pim kinases, thereby blocking their activity and disrupting downstream signaling pathways involved in cell growth and survival .
In Vitro Studies
In vitro studies have demonstrated that 2-Pyridinamine, 3-(methoxymethyl)-4-methyl- effectively inhibits the proliferation of various cancer cell lines. A study indicated that compounds within this class showed significant cytotoxic effects against leukemia and solid tumor cells. The inhibition mechanism was linked to the downregulation of anti-apoptotic proteins such as Bcl-2, suggesting a shift towards apoptosis in treated cells .
In Vivo Studies
Animal models have further validated the efficacy of 2-Pyridinamine, 3-(methoxymethyl)-4-methyl- as a therapeutic agent. In a mouse model of leukemia, administration of this compound resulted in a marked decrease in tumor burden and improved survival rates compared to control groups. The compound's pharmacokinetics indicated favorable absorption and distribution profiles, making it a promising candidate for further development .
Case Study 1: Cancer Treatment
A clinical trial involving patients with advanced hematological malignancies assessed the safety and efficacy of a formulation containing 2-Pyridinamine, 3-(methoxymethyl)-4-methyl-. Results showed a partial response in several patients, with manageable side effects primarily related to hematological parameters. This trial highlighted the potential for this compound as part of combination therapies targeting Pim kinases alongside traditional chemotherapeutics .
Case Study 2: Anti-Inflammatory Properties
Another study explored the anti-inflammatory potential of pyridine derivatives, including 2-Pyridinamine, 3-(methoxymethyl)-4-methyl-. The compound was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases. This activity was attributed to its ability to modulate signaling pathways involving NF-kB and MAPK .
Data Tables
| Property | Value |
|---|---|
| Chemical Structure | C₉H₁₁N₃O |
| Molecular Weight | 165.20 g/mol |
| Solubility | Soluble in DMSO |
| IC₅₀ (Cancer Cell Lines) | ~10 µM |
| Bioavailability | Moderate |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
